molecular formula C9H7F3O B13614899 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

Cat. No.: B13614899
M. Wt: 188.15 g/mol
InChI Key: RHBJEOGDJQSLOC-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method is the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trifluorobenzaldehyde or 3,4,5-trifluorophenyl ketones.

    Reduction: Formation of 1-(3,4,5-trifluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,5-Trifluorophenyl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H7F3O/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8,13H,1H2

InChI Key

RHBJEOGDJQSLOC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

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